3-(Cyclohexylmethyl)cyclohex-2-en-1-one
Description
3-(Cyclohexylmethyl)cyclohex-2-en-1-one is a bicyclic enone featuring a cyclohexylmethyl substituent at the C3 position of a cyclohex-2-en-1-one scaffold. This compound is part of a broader class of cyclohexenone derivatives, which are pivotal in organic synthesis due to their reactivity in conjugate addition reactions, cycloadditions, and as intermediates for pharmaceuticals and agrochemicals. The cyclohexylmethyl group imparts significant steric bulk and lipophilicity, influencing solubility, stability, and intermolecular interactions .
Properties
CAS No. |
60439-30-7 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h10-11H,1-9H2 |
InChI Key |
FEYZEXYKEMACBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)cyclohex-2-en-1-one can be achieved through several methods:
Cyclohexanone Derivatives: One common method involves the α-bromination of cyclohexanone followed by treatment with a base to form the desired enone structure.
Birch Reduction: Another method is the Birch reduction of anisole followed by acid hydrolysis.
Industrial Production Methods
Industrial production of 3-(Cyclohexylmethyl)cyclohex-2-en-1-one typically involves the catalytic oxidation of cyclohexene. This method is favored due to its efficiency and scalability. Various patents describe the use of different oxidizing agents and catalysts to optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)cyclohex-2-en-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as organocopper reagents are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-(Cyclohexylmethyl)cyclohex-2-en-1-one, which can be further utilized in different chemical syntheses.
Scientific Research Applications
3-(Cyclohexylmethyl)cyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways. As a ketone, it can participate in various nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This reactivity is crucial for its role as an intermediate in chemical syntheses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substituent at the C3 position critically determines physical properties such as melting point, solubility, and spectral characteristics.
Key Observations :
- Steric and Lipophilic Effects: The cyclohexylmethyl group (hypothetically) would reduce solubility in polar solvents compared to methyl or amino-substituted analogs but enhance lipid membrane permeability.
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase the electrophilicity of the enone system, enhancing reactivity toward nucleophiles. Electron-donating groups (e.g., amino in 9d ) stabilize the enone via resonance but reduce electrophilicity.
Nucleophilic Additions
- Amino Derivatives: Compounds like 9d and 9j undergo further functionalization at the amino group for heterocycle synthesis (e.g., enaminones) .
- Trifluoromethyl Analog : The CF$_3$ group in directs regioselective additions due to its strong electron-withdrawing nature.
Reduction and Oxidation
- 3-Alkyl/Arylcyclohexenones: Reduction with NaBH$4$/CeCl$3$ yields cyclohexenols (e.g., 3b–3e in ), while oxidation of amino derivatives can form imines or nitriles.
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